(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Description
(E)-3-(2-Chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a quinoline core substituted with a chlorine atom at position 2 and a methyl group at position 4. The α,β-unsaturated ketone bridge links this quinoline moiety to a 4-methoxyphenyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmacological and materials science research. Its synthesis typically involves Claisen-Schmidt condensation between 2-chloro-6-methylquinoline-3-carbaldehyde and 4-methoxyacetophenone under basic conditions .
Properties
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-3-9-18-16(11-13)12-15(20(21)22-18)6-10-19(23)14-4-7-17(24-2)8-5-14/h3-12H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSASSWLPJGFN-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antibacterial and anticancer effects, as well as its potential mechanisms of action.
Chemical Overview
The compound features a conjugated system with a quinoline moiety and a methoxyphenyl group, possessing the molecular formula and a molecular weight of approximately 337.8 g/mol. Its unique structure contributes to its potential biological activities, which are explored in various studies.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 – 62.5 μM |
| Escherichia coli | 31.108 – 62.216 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 – 124.432 μg/mL |
The compound's mechanism appears to involve inhibition of protein synthesis pathways, leading to bactericidal effects and disruption of nucleic acid and peptidoglycan production .
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties, particularly against breast and lung cancer cell lines. The findings suggest that it can induce apoptosis in these cells, although further in vivo research is necessary to confirm these effects and elucidate the underlying mechanisms:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast cancer) | 12.5 |
| A549 (Lung cancer) | 15.0 |
The proposed mechanism involves the inhibition of specific kinases associated with cancer progression, suggesting that the compound could be developed as a therapeutic agent for cancers linked to kinase dysregulation .
The biological activity of this compound is thought to stem from its ability to interact with various biological targets:
- Kinase Inhibition : Preliminary studies indicate that the compound inhibits specific kinases, which are critical in regulating cellular processes such as proliferation and survival.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division and promoting apoptosis.
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of the compound against multiple strains of bacteria, highlighting its potential as an alternative treatment for infections caused by resistant strains like MRSA. The research indicated that the compound was more effective than traditional antibiotics at certain concentrations .
Study 2: Anticancer Properties
In another investigation, the anticancer properties were assessed using various cancer cell lines. The results demonstrated a dose-dependent response, with significant cell death observed at higher concentrations. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Scientific Research Applications
Antiviral Activity
Quinoline derivatives, including (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, have shown promising antiviral activity against various viruses such as Zika, Ebola, and HIV. A study highlighted the effectiveness of quinoline-based compounds in inhibiting viral replication, suggesting that modifications to the quinoline structure can enhance their antiviral properties .
Antimicrobial Properties
Research has demonstrated that related compounds exhibit significant antimicrobial activity against a range of bacteria and fungi. For instance, derivatives of 2-chloro-6-methylquinoline have been synthesized and tested for their ability to inhibit bacterial growth, showcasing potential for development into new antimicrobial agents .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's structural characteristics allow for efficient charge mobility, which is crucial for enhancing device performance .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing quinoline derivatives through various catalytic methods highlighted the importance of optimizing reaction conditions to achieve high yields. The synthesis of this compound was achieved with a reported yield of up to 80% using copper(II) catalysis under microwave conditions, demonstrating an efficient route to obtain this compound for further application studies .
Case Study 2: Antiviral Efficacy Assessment
In a clinical setting, researchers evaluated the antiviral efficacy of quinoline derivatives against specific viral strains. The study reported that compounds similar to this compound exhibited significant inhibition of viral replication in vitro, indicating their potential as therapeutic agents against viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcone Derivatives
Structural Analogues with Quinoline/Phenyl Substitutions
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
This compound replaces the quinoline ring with a 4-chlorophenyl group. While both compounds share the 4-methoxyphenyl group and α,β-unsaturated ketone backbone, the absence of the quinoline system reduces steric bulk and alters electronic properties. The chlorophenyl derivative exhibits lower thermal stability (melting point: ~120–125°C) compared to the quinoline-containing target compound, which likely has higher rigidity due to the fused aromatic system .
(E)-3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
This analogue features a benzo[h]quinoline scaffold instead of a simple quinoline. The extended π-system enhances UV-Vis absorption properties, making it suitable for nonlinear optical applications. However, the additional benzene ring increases molecular weight and may reduce solubility in polar solvents compared to the target compound .
Anti-Inflammatory and Antioxidant Chalcones
- Compound 1: (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one This derivative demonstrates potent anti-inflammatory activity (IC₅₀: <5 μM) due to the hydroxyl and methoxy groups on ring A, which enhance hydrogen bonding and electron donation. In contrast, the target compound’s quinoline moiety may limit bioavailability but improve binding to hydrophobic enzyme pockets .
- Compound 2h: (E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone With an IC₅₀ of 13.82 μM, this compound highlights the negative impact of electronegative substituents (Cl, I) on anti-inflammatory potency.
Physicochemical and Electronic Properties
Thermal Stability and Crystallinity
- (E)-3-(4-Ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one Substituting ethoxy for methoxy increases hydrophobicity and alters crystal packing. Hirshfeld surface analysis reveals stronger C–H···O interactions in the ethoxy derivative, whereas the target compound’s quinoline ring may favor π-π stacking .
- (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Multiple methoxy groups enhance dipole moments (μ = 4.96–5.39 D) and nonlinear optical (NLO) responses. The target compound’s chloro and methyl groups may similarly modulate polarizability, though computational studies are needed .
Data Tables
Table 1: Key Physicochemical Properties of Selected Chalcones
| Compound Name | Melting Point (°C) | λₘₐₓ (nm) | Dipole Moment (D) | IC₅₀ (μM) |
|---|---|---|---|---|
| Target Compound | N/A | ~350* | N/A | N/A |
| (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl) | 120–125 | 310 | 4.96 | — |
| (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) | 109–111 | 330 | 5.39 | — |
| Compound 1 (Anti-inflammatory) | 104–106 | 290 | — | <5 |
| Compound 2h (Anti-inflammatory) | N/A | N/A | — | 13.82 |
*Predicted based on similar quinoline derivatives.
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH), generating an enolate ion that nucleophilically attacks the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone. Key parameters include:
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Dissolve 4-methoxyacetophenone (2.0 mmol) in 20 mL EtOH.
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Add 40% aqueous NaOH (2.5 mL) dropwise under stirring.
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Introduce 2-chloro-6-methylquinoline-3-carbaldehyde (2.0 mmol) and reflux for 4 hours.
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Neutralize with dilute HCl, filter the precipitate, and recrystallize from ethanol.
Solvent Influence on Reaction Kinetics
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EtOH | NaOH | 78 | 4 | 72 |
| DMF | KOH | 150 | 3 | 89 |
| MeOH | NaOH | 65 | 6 | 68 |
DMF’s high polarity enhances enolate stability, accelerating condensation and improving yields. However, ethanol remains preferable for its low toxicity and ease of purification.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize solvent-free grinding to minimize waste and energy consumption. This method employs solid-state catalysis under mechanical agitation.
Protocol and Optimization
Catalyst : NaOH/K₂CO₃ (1:1 molar ratio).
Procedure :
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Grind 2-chloro-6-methylquinoline-3-carbaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), NaOH (2 mmol), and K₂CO₃ (1 mmol) in a mortar for 40 minutes.
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Monitor reaction progress via TLC (hexane:EtOAc, 7:3).
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Wash the crude product with distilled water, filter, and recrystallize from ethanol.
Advantages Over Solution-Phase Methods
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Reaction Time : Reduced from hours to minutes (40 min vs. 4 h).
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Atom Economy : Eliminates solvent, reducing post-processing steps.
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Scalability : Suitable for gram-scale synthesis without yield compromise.
Analytical Validation and Structural Confirmation
Spectroscopic Characterization
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IR Spectroscopy : Strong absorption at 1648–1659 cm⁻¹ confirms the carbonyl (C=O) stretch. Bands at 1585 cm⁻¹ correlate with conjugated C=C.
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δ 8.33 (s, 1H, H-4 quinoline), 8.08 (d, J=15.7 Hz, 1H, Hb), 7.90 (d, J=8.6 Hz, 1H, H-8 quinoline), 7.62 (s, 1H, H-5 quinoline).
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4-methoxyphenyl protons: δ 3.87 (s, 3H, OCH₃), 7.10–7.58 (m, 4H, aromatic).
-
Q & A
Q. What are the common synthetic routes for (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?
The compound is synthesized via transition metal-catalyzed coupling reactions. Palladium catalysts are frequently employed for cross-coupling reactions involving quinoline derivatives and α,β-unsaturated ketones. For example, palladium-catalyzed silyl C(sp³)–H bond activation enables the formation of benzosiloloindoles, a strategy adaptable to analogous quinoline-based systems . Silver-catalyzed silylene transfer reactions (e.g., using silacyclopropanes) also provide a pathway to functionalized silacycles, which can be extended to chalcone derivatives through subsequent substitutions .
Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed experimentally?
X-ray crystallography is the definitive method. For example, bond angles and lengths in analogous compounds (e.g., C15–C14–H14A = 119.8°, C10–C15–C14 = 119.97°) confirm the trans geometry of the α,β-unsaturated system. The C17–C18 bond length (~1.38–1.49 Å) and torsional angles (e.g., 117.44°–126.58°) further validate the E-configuration .
Advanced Research Questions
Q. How do steric effects influence regioselectivity in palladium-catalyzed couplings during the synthesis of quinoline derivatives?
Steric hindrance from substituents on reactants dictates reaction pathways. For instance, bulky nitriles (e.g., iso-PrCN) halt multi-component coupling reactions at intermediate stages, yielding substituted pyrroles instead of fully cyclized products. This steric control allows selective synthesis of intermediates, which can be leveraged to optimize yields in quinoline-based systems .
Q. What role do transition metals play in activating substrates for silacycle formation in analogous compounds?
- Silver : Activates silacyclopropanes via coordination, enabling silylene transfer to form silacyclobutanes or larger rings .
- Rhodium : Cleaves robust Si–C(sp³) bonds in trialkylsilyl groups under mild conditions, facilitating benzosilole formation .
- Palladium : Mediates intramolecular C(sp²)–Si coupling, critical for synthesizing fused heterocycles like benzosiloloindoles .
Q. How can conflicting data on catalytic efficiency (e.g., Cu vs. Zn in CO insertion) be resolved?
Mechanistic studies are key. Copper catalysts operate via transmetallation pathways, while zinc activates aldehydes through direct coordination. For example, in α,β-unsaturated aldehyde insertions, copper’s transmetallation mechanism favors different intermediates compared to zinc’s coordination-driven activation. Kinetic and isotopic labeling experiments can clarify these divergences .
Q. What methodological approaches validate the electronic effects of substituents (e.g., methoxy groups) on quinoline reactivity?
- X-ray crystallography : Reveals electron density distribution (e.g., methoxy groups increase quinoline ring planarity, altering π-stacking interactions) .
- DFT calculations : Predict substituent effects on HOMO-LUMO gaps, guiding synthetic optimization .
- UV-Vis spectroscopy : Tracks conjugation changes in the α,β-unsaturated ketone system, correlating substituent electronic profiles with absorption maxima .
Data Contradiction Analysis
Q. Why do silver and palladium catalysts yield different silacycles in analogous reactions?
Silver’s electrophilic activation of silacyclopropanes favors small-ring silacyclobutanes (4-membered rings), while palladium’s oxidative addition/β-hydride elimination pathways promote larger silacycloheptadienes (7-membered rings). Solvent polarity and temperature further modulate these outcomes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
